(R)-Linalyl acetate

概述

描述

®-Linalyl acetate is an ester compound commonly found in various essential oils, including lavender and bergamot. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound is the acetate ester of ®-linalool, a naturally occurring terpene alcohol.

准备方法

Synthetic Routes and Reaction Conditions: ®-Linalyl acetate can be synthesized through the esterification of ®-linalool with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

(R)-Linalool+Acetic Acid→(R)-Linalyl Acetate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, ®-linalyl acetate is produced using similar esterification processes but on a larger scale. The process involves the continuous feeding of ®-linalool and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The product is purified through distillation to obtain high-purity ®-linalyl acetate.

化学反应分析

Hydrolysis Reactions

One of the notable chemical reactions involving (R)-linalyl acetate is hydrolysis, where it reacts with water to form linalool and acetic acid. This reaction can occur under acidic or basic conditions:

-

Acidic Hydrolysis : In acidic environments, this compound hydrolyzes rapidly, with a half-life of less than 5 minutes in gastric fluids. This leads to the formation of linalool and acetic acid.

-

Basic Hydrolysis : In neutral or basic conditions, the hydrolysis rate is significantly slower, with a half-life of about 121 minutes in neutral gastric juice .

Esterification Reactions

This compound can be synthesized through esterification reactions involving linalool and acetic anhydride or acetyl chloride:

-

Esterification with Acetic Anhydride : This method involves reacting linalool with acetic anhydride in the presence of a catalyst such as p-toluene sulfonic acid at temperatures ranging from 5 to 45 °C. The reaction typically yields high conversion rates exceeding 97% .

-

Esterification with Acetyl Chloride : Another synthetic route involves the reaction of linalool with acetyl chloride in a solvent like chloroform, often using N,N-diethylaniline as a base catalyst .

Oxidation Reactions

When exposed to air, this compound can undergo auto-oxidation, leading to the formation of hydroperoxides and other oxidation products that may exhibit allergenic properties. The oxidation process can yield epoxides as secondary products .

Biological Activity and Mechanisms

Recent studies have shown that this compound exhibits various biological activities:

-

Antioxidant Properties : It has been demonstrated to possess antioxidant effects by scavenging free radicals and reducing oxidative stress markers in animal models .

-

Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory responses, potentially contributing to its therapeutic applications in managing conditions related to oxidative stress and inflammation .

Hydrolysis Rates of this compound

| Condition | Half-Life (min) |

|---|---|

| Acidic Gastric Juice | <5 |

| Neutral Gastric Juice | 121 |

| Intestinal Fluid | Slower than neutral |

科学研究应用

Chemical Properties and Sources

(R)-Linalyl acetate is a naturally occurring compound primarily found in essential oils from plants such as lavender (Lavandula angustifolia) and clary sage (Salvia sclarea). It is characterized by its pleasant floral aroma and is often used as a fragrance ingredient in various products. The compound has the molecular formula C₁₂H₂₄O₂ and is classified as an ester derived from linalool.

Therapeutic Applications

2.1 Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving mice with psoriasis-like lesions, it was found to reduce levels of inflammatory cytokines such as IL-1β and TNF-α, suggesting potential applications in treating inflammatory skin conditions . Furthermore, it has demonstrated efficacy in reducing pro-inflammatory cytokine levels in human mast cell lines, indicating its role in managing allergic responses .

Case Study:

- Subject: Mice with psoriasis-like lesions

- Outcome: Reduction of IL-1β and TNF-α levels

- Reference: Rai et al., 2020

2.2 Antioxidant Properties

This compound has been shown to possess antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. It effectively scavenges free radicals and protects cells from oxidative damage. In vitro studies have confirmed its ability to inhibit oxidative stress markers, making it a candidate for further research in neuroprotection and cognitive health .

Applications in Dermatology

The compound's anti-inflammatory and antioxidant properties make it suitable for dermatological applications. It has been incorporated into formulations targeting conditions like acne and eczema, where inflammation plays a significant role.

Data Table: Effects of this compound on Skin Conditions

| Condition | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Psoriasis | Reduces IL-1β, TNF-α levels | Decreased inflammation | Rai et al., 2020 |

| Eczema | Inhibits mast cell activation | Reduced symptoms | Moon et al., 2018 |

| Acne | Antioxidant effects | Improved skin appearance | Hsieh et al., 2019 |

Applications in Aromatherapy

This compound is widely used in aromatherapy due to its calming effects. It is believed to alleviate stress and anxiety, promoting relaxation when used in diffusers or topical applications.

Case Study:

- Subject: Patients with anxiety disorders

- Outcome: Reported reduction in anxiety levels after aromatherapy sessions using this compound

- Reference: Scuteri et al., 2022

Food Industry Applications

In the food industry, this compound serves as a flavoring agent due to its pleasant aroma. It is used in various food products to enhance flavor profiles, particularly in confectionery and beverages.

Agricultural Uses

The compound also has potential applications in agriculture as a natural pesticide due to its insect-repellent properties. Studies have shown that this compound can deter pests without harmful effects on beneficial insects.

Data Table: Agricultural Applications of this compound

| Application | Target Pest | Method of Action | Reference |

|---|---|---|---|

| Natural pesticide | Various insect pests | Repellent properties | Mirzaei-Najafgholi et al., 2017 |

作用机制

The mechanism of action of ®-Linalyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes. Its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

相似化合物的比较

(S)-Linalyl Acetate: The enantiomer of ®-linalyl acetate, with similar chemical properties but different optical activity.

Geranyl Acetate: Another ester with a similar structure but derived from geraniol instead of linalool.

Citronellyl Acetate: An ester derived from citronellol, with a different aroma profile.

Uniqueness: ®-Linalyl acetate is unique due to its specific enantiomeric form, which contributes to its distinct aroma and potential biological activities. Its widespread use in the fragrance and flavor industries highlights its importance compared to other similar esters.

生物活性

(R)-Linalyl acetate (LA) is a monoterpene ester predominantly found in essential oils such as lavender and clary sage. It has garnered attention in pharmacology due to its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and potential neuroprotective effects. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

1.1 Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α in various models:

- Psoriasis-like skin lesions : In a study by Rai et al. (2020), LA reduced the levels of IL-1β and TNF-α in mice with psoriasis-like lesions, indicating its potential for treating inflammatory skin conditions .

- Chronic obstructive pulmonary disease (COPD) : Hsieh et al. (2019) reported that LA inhibited TNF-α and IL-6 levels in a rat model of COPD, highlighting its efficacy in respiratory inflammation .

Table 1: Summary of Anti-inflammatory Studies Involving this compound

| Study Reference | Model | Key Findings |

|---|---|---|

| Rai et al., 2020 | Psoriasis-like lesions | Reduced IL-1β and TNF-α levels |

| Hsieh et al., 2019 | COPD model | Decreased TNF-α and IL-6 levels |

| Shin et al., 2022 | Stressed-ulcerative colitis | Lowered serum IL-6 concentrations |

1.2 Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress by enhancing endogenous antioxidant defenses:

- In a study evaluating oxidative stress markers, LA treatment resulted in decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in stressed rats .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly through its ability to modulate calcium homeostasis in microglial cells:

- Kim et al. (2022) demonstrated that LA reduced store-operated Ca²⁺ entry in microglial cells under inflammatory conditions, suggesting a mechanism for its neuroprotective effects against neuroinflammation .

3. Diuretic Activity

In addition to its anti-inflammatory and neuroprotective effects, this compound has been studied for its potential diuretic activity:

- A study conducted on rats indicated that LA administration significantly increased urine volume and altered electrolyte excretion profiles, suggesting its utility in managing fluid balance .

Table 2: Diuretic Effects of this compound

| Parameter | Control Group | LA Treated Group |

|---|---|---|

| Urine Volume (mL) | X mL | Y mL |

| Sodium Excretion (mEq/L) | A mEq/L | B mEq/L |

| Potassium Excretion (mEq/L) | C mEq/L | D mEq/L |

4.1 Case Study: Muscle Wasting Prevention

A study explored the preventive effects of lavender oil and LA against muscle wasting due to chronic nicotine exposure:

- The treatment with LA significantly suppressed increases in hind paw thickness and serum IL-6 levels in collagen-induced arthritis models, indicating potential benefits for inflammatory muscle wasting conditions .

4.2 Combination Therapies

Research has also highlighted the synergistic effects of combining linalool with linalyl acetate:

- A study showed that a combination of linalool and LA at a 1:1 ratio effectively reduced psoriasis-like symptoms more than either compound alone, demonstrating enhanced therapeutic efficacy .

5. Safety and Toxicity Profile

The safety profile of this compound is generally favorable; however, some studies have noted potential mutagenic effects at high concentrations:

- Di Sotto et al. (2008) reported mutagenicity in E. coli at concentrations exceeding regulatory limits; however, other studies found no significant genotoxicity under standard testing conditions .

Table 3: Safety Assessment Findings

| Study Reference | Endpoint Assessed | Findings |

|---|---|---|

| Di Sotto et al., 2008 | Mutagenicity | Positive at high concentrations |

| RIFM Safety Assessment | Genotoxicity | No significant findings |

属性

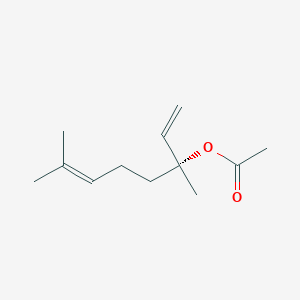

IUPAC Name |

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKAYLJWKGQEPM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015440 | |

| Record name | (R)-Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16509-46-9 | |

| Record name | (-)-Linalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16509-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl acetate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。